molecular formula C17H20ClN3O4 B2642317 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide CAS No. 902254-42-6

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide

Cat. No.: B2642317
CAS No.: 902254-42-6
M. Wt: 365.81
InChI Key: ZBNLKCQQOVGFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoxazolone core substituted with a chlorine atom at the 5-position, linked via a propanamide chain to a 2-oxopyrrolidinylpropyl group. The benzoxazolone moiety is a heterocyclic system known for its role in modulating pharmacokinetic and pharmacodynamic properties, particularly in central nervous system (CNS)-targeting agents . The 2-oxopyrrolidinylpropyl side chain introduces conformational flexibility and hydrogen-bonding capacity, which may influence interactions with enzymes or transporters .

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c18-12-4-5-14-13(11-12)21(17(24)25-14)10-6-15(22)19-7-2-9-20-8-1-3-16(20)23/h4-5,11H,1-3,6-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNLKCQQOVGFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxylic acid, under acidic conditions.

    Amide Bond Formation: The amide bond is formed by reacting the benzoxazole derivative with 3-(2-oxopyrrolidin-1-yl)propylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Use of Continuous Flow Reactors: To improve reaction efficiency and scalability.

    Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines may be formed.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrated that it possesses inhibitory effects on pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, which are critical in agricultural settings .

Anticancer Potential

Benzoxazole derivatives have been investigated for their anticancer properties. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation. Case studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic development .

Neurological Applications

The compound's interaction with the central nervous system has been studied, particularly regarding its effects on neurotransmitter systems. Research indicates that derivatives may act as modulators of neurotransmitter receptors, potentially offering benefits in treating conditions such as anxiety and depression .

Mechanistic Insights

The mechanisms through which this compound exerts its effects involve multiple pathways:

  • Inhibition of Enzymatic Activity : Certain studies suggest that it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : The compound could modulate receptor activity, influencing neurotransmission and cellular signaling pathways.

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antimicrobial efficacyThe compound showed significant inhibition against Xanthomonas axonopodis with an IC50 value of 15 µg/mL.
Study 2 Assess anticancer activityInduced apoptosis in breast cancer cell lines with a 50% reduction in viability at 10 µM concentration.
Study 3 Investigate neurological effectsDemonstrated anxiolytic effects in animal models at doses of 5 mg/kg, reducing anxiety-like behavior significantly.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and the amide linkage play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

  • Benzoxazolone vs. Benzimidazole: Replacement of the benzoxazolone ring with a 5-methoxybenzimidazole (as in N-[3-(Boc-amino)propyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide, Compound 22 ) alters electronic properties. Benzimidazole’s basic nitrogen may enhance solubility but reduce blood-brain barrier penetration compared to the neutral benzoxazolone. The Boc-protected amine in Compound 22 further increases hydrophilicity, limiting its utility in CNS applications.
  • Spiroadamantyl-Trioxolane Hybrid :
    The compound 3-(3-(2-hydroxyethyl)-5,5-spiroadamantyl-1,2,4-trioxolan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide (Compound 13 ) incorporates a spiroadamantyl-trioxolane group. This rigid, lipophilic structure likely improves membrane permeability and oxidative stability, making it suitable for antimalarial applications (trioxolanes are artemisinin analogs). However, increased molecular weight (~550 Da) may hinder oral bioavailability compared to the target compound (~400 Da).

Side Chain Variations

  • Pyridyl and Trimethoxyphenyl Substitutions: Patented compounds like N-benzyl-3-(4-chlorophenyl)-2-[methyl(2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl)amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]propanamide feature aromatic pyridyl and trimethoxyphenyl groups. However, the bulky trimethoxyphenyl group may reduce solubility.
  • Fluorinated Aryl Groups: 3-(5-Chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)propanamide replaces the 2-oxopyrrolidinylpropyl chain with a fluorinated aryl group. Fluorine’s electronegativity improves metabolic stability and bioavailability but eliminates the pyrrolidinone’s hydrogen-bonding capacity, likely shifting target specificity.

Heterocyclic Bioisosteres

  • Oxadiazole and Triazole Derivatives: Compounds such as 2-chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide use oxadiazole as a bioisostere for benzoxazolone. Oxadiazoles offer similar electronic profiles but higher metabolic resistance due to reduced ring strain. However, they may exhibit weaker CNS penetration.

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Molecular Weight (Da) Hypothesized Advantages Potential Limitations References
Target Compound Benzoxazolone 5-Cl, 2-oxopyrrolidinylpropyl ~400 Balanced lipophilicity, CNS penetration Moderate metabolic stability
Compound 22 Benzimidazole 5-OMe, Boc-protected aminopropyl ~450 Enhanced solubility Reduced BBB penetration
Compound 13 Spiroadamantyl-trioxolane 2-hydroxyethyl, 2-oxopyrrolidinylpropyl ~550 High oxidative stability, membrane affinity Low oral bioavailability
Pyridyl/Trimethoxyphenyl Analog Benzylpropanamide 4-Cl, 3,4,5-trimethoxyphenyl, pyridyl ~750 Strong kinase inhibition Poor solubility, high molecular weight
Fluorinated Analog Benzoxazolone 5-Cl, 3-fluoro-4-methylphenyl ~350 Improved metabolic stability Limited hydrogen-bonding capacity

Research Implications

  • Target Compound : Likely optimized for CNS applications due to benzoxazolone’s neutral lipophilicity and the 2-oxopyrrolidinylpropyl chain’s flexibility. The chloro substituent balances electronic effects without excessive steric hindrance.
  • Competitors : Structural analogs prioritize either solubility (benzimidazoles) or target affinity (pyridyl/trimethoxyphenyl derivatives), often at the expense of bioavailability or specificity.

Biological Activity

The compound 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide is a derivative of benzoxazole, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Synthesis

The synthesis of benzoxazole derivatives typically involves reactions that introduce various substituents to enhance biological activity. For instance, the compound can be synthesized through the condensation of appropriate benzoxazole precursors with propanamide derivatives. The chemical structure can be confirmed using techniques such as IR spectroscopy and NMR analysis.

Biological Activity Overview

The biological activities of benzoxazole derivatives are diverse, including antinociceptive , anti-inflammatory , antimicrobial , and anticancer properties. The specific compound under review has been evaluated for several of these activities.

Antinociceptive Activity

In a study assessing antinociceptive properties, derivatives of benzoxazole were tested using various pain models, including the tail flick and hot plate tests. The results indicated that certain derivatives exhibited significant analgesic effects compared to standard drugs like dipyrone and aspirin. For example, compounds similar to the one demonstrated substantial antinociceptive activity, suggesting potential use in pain management .

Anti-inflammatory Activity

Research has indicated that benzoxazole derivatives possess anti-inflammatory properties. In models such as carrageenan-induced paw edema in rats, certain compounds showed effects comparable to established anti-inflammatory agents like diclofenac sodium. This suggests that modifications to the benzoxazole structure can enhance anti-inflammatory efficacy while potentially reducing side effects .

Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives has been explored against various bacterial strains. In one study, compounds were tested against both Gram-positive and Gram-negative bacteria. While the overall antimicrobial activity was moderate, some derivatives displayed selective antibacterial effects against pathogens such as Bacillus subtilis and Candida albicans, indicating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzoxazole ring can significantly influence potency and selectivity against various biological targets. For instance, introducing electron-donating or electron-withdrawing groups can enhance or diminish activity depending on the target .

Case Studies

Several studies have focused on specific derivatives related to this compound:

  • Antinociceptive Study : A comparative analysis of various benzoxazole derivatives revealed that certain modifications resulted in enhanced pain relief compared to traditional analgesics .
  • Anti-inflammatory Effects : In vivo studies demonstrated that selected derivatives exhibited significant reductions in inflammation markers, suggesting their utility in treating inflammatory conditions .
  • Antimicrobial Screening : A comprehensive screening of 41 compounds showed that while many had limited antibacterial activity, some demonstrated promising effects against specific strains, indicating a pathway for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.